CMPI hydrochloride
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Overview
Description
It is also an inhibitor of (α4)2(β2)3, muscle-type, and Torpedo nAChRs . This compound is primarily used in scientific research due to its selective modulation properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CMPI hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Isoxazole Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrazole Ring: This step typically involves the reaction of hydrazine derivatives with diketones.
Chlorination and Piperidine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
CMPI hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophiles that replace the chlorine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Coupling Reactions: Used to introduce additional functional groups or linkers.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.
Scientific Research Applications
CMPI hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies involving nicotinic acetylcholine receptors, particularly in understanding receptor modulation and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its selective modulation of nAChRs.
Industry: Utilized in the development of new materials and as a reference compound in quality control processes.
Mechanism of Action
CMPI hydrochloride exerts its effects by modulating the activity of α4β2 nicotinic acetylcholine receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to acetylcholine. This modulation involves binding to specific sites on the receptor, leading to conformational changes that increase receptor activity. The compound also inhibits other nAChR subtypes, such as (α4)2(β2)3, muscle-type, and Torpedo nAChRs .
Comparison with Similar Compounds
Similar Compounds
Varenicline: Another α4β2 nAChR modulator used in smoking cessation therapy.
Cytisine: A natural alkaloid that acts as a partial agonist of α4β2 nAChRs.
Epibatidine: A potent agonist of nAChRs with high affinity for α4β2 receptors.
Uniqueness
CMPI hydrochloride is unique due to its high selectivity for α4β2 nAChRs and its ability to act as both a modulator and inhibitor of different nAChR subtypes. This dual functionality makes it a valuable tool in research for dissecting the roles of various nAChR subtypes in physiological and pathological processes.
Properties
Molecular Formula |
C18H20Cl2N4O |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(5-methyl-1-piperidin-4-ylpyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
InChI Key |
WNKFVIPYZXTQBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2CCNCC2)C3=CC(=NO3)C4=CC=CC=C4Cl.Cl |
Canonical SMILES |
CC1=C(C=NN1C2CCNCC2)C3=CC(=NO3)C4=CC=CC=C4Cl.Cl |
Synonyms |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
Origin of Product |
United States |
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